![molecular formula C7H4N4 B1412344 7-Cyanopyrazolo[1,5-a]pyrimidin CAS No. 1803597-11-6](/img/structure/B1412344.png)
7-Cyanopyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . They are considered as a key structural motif in many vital applications .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of the synthesized molecules was performed through IR, MASS, 1H-NMR, 13C-NMR spectroscopy .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis
For the physical and chemical properties of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile, you may refer to the PubChem database .Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden für biologische Studien
Pyrazolo[1,5-a]pyrimidine wurden als strategische Verbindungen für optische Anwendungen, insbesondere als fluoreszierende Sonden, identifiziert. Sie bieten einfachere und umweltfreundlichere Synthesemethoden sowie einstellbare photophysikalische Eigenschaften. Diese Verbindungen können aufgrund ihrer festen Emissionintensitäten und Stabilität, die mit kommerziellen Sonden vergleichbar sind, zur Untersuchung der Dynamik intrazellulärer Prozesse und als Chemosensoren verwendet werden .
Selektive PI3Kδ-Inhibitoren für therapeutische Anwendungen
Derivate von Pyrazolo[1,5-a]pyrimidin wurden als selektive Inhibitoren von PI3Kδ entwickelt, einem Protein, das eine entscheidende Rolle im Immunsystem spielt. Eine Überaktivität von PI3Kδ kann zu zellulären Dysfunktionen bei Erkrankungen wie Asthma oder chronisch obstruktiver Lungenerkrankung (COPD) führen. Diese Derivate versprechen als potenzielle Medikamente für diese Erkrankungen, wobei einige eine hohe Selektivität und Potenz im niedrigen Nanomolarbereich aufweisen .
Design von kleinen Molekülen mit biologischer Aktivität
Der Pyrazolo[1,5-a]pyrimidin-Rest wird häufig beim Design von kleinen Molekülen mit vielfältigen biologischen Aktivitäten verwendet. Er findet sich in der Struktur von Medikamenten wie Indiplon, Zaleplon, Presatovir, Dinaciclib und Anagliptin, die für verschiedene therapeutische Zwecke eingesetzt werden, darunter Schlafstörungen und Diabetesmanagement .
Antimikrobielle und Antitumor-Anwendungen
Verbindungen, die den Pyrazolopyrimidin-Kern enthalten, werden beim Design von Pharmazeutika mit medizinischen Anwendungen wie antimikrobiellen und Antitumor-Wirkstoffen verwendet. Dies unterstreicht das Potenzial der Verbindung, zur Entwicklung neuer Behandlungen für Infektionskrankheiten und Krebs beizutragen .
Anti-Alzheimer- und Anti-Entzündungs-Anwendungen
Die Pyrazolopyrimidin-Struktur ist auch mit Anti-Alzheimer- und Anti-Entzündungs-Anwendungen verbunden. Dies deutet auf ihre Rolle bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen und Erkrankungen hin, die durch Entzündungen gekennzeichnet sind .
Optische Materialien und Bio-Sonden
Die Photobleaching-Eigenschaften und die Stabilität von Pyrazolo[1,5-a]pyrimidinen bei extremen pH-Werten machen sie für die Verwendung als fluoreszierende Materialien und Bio-Sonden geeignet. Ihre Robustheit unter verschiedenen Bedingungen ist für zuverlässige Bildgebungs- und Sensoranwendungen unerlässlich .
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have potential targets in the field of cancer therapeutics .
Mode of Action
The mode of action of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile involves its interaction with its targets, leading to changes in their functionIt is known that pyrazolo[1,5-a]pyrimidines can mimic hinge region binding interactions in kinase active sites due to their structural resemblance to the adenine ring of atp . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines, in general, have a wide range of biological and pharmacological importance . They have been found to exhibit activities such as anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may affect multiple biochemical pathways leading to these effects.
Pharmacokinetics
It is known that pyrazolo[1,5-a]pyrimidines, in general, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may have similar properties.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit superior cytotoxic activities against certain cancer cells . This suggests that Pyrazolo[1,5-a]pyrimidine-7-carbonitrile may have similar effects.
Action Environment
It is known that the synthesis of pyrazolo[1,5-a]pyrimidines, in general, can be influenced by environmental factors such as the use of deep eutectic solvents, which provide several advantages such as a benign environment, high yield, scalability, and simple work-up procedure . This suggests that similar environmental factors may influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile.
Safety and Hazards
Zukünftige Richtungen
The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine-7-carbonitrile can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it can bind to specific receptors on the cell surface, altering their signaling and leading to changes in cellular responses .
Cellular Effects
The effects of pyrazolo[1,5-a]pyrimidine-7-carbonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolo[1,5-a]pyrimidine-7-carbonitrile has been found to affect the MAPK/ERK pathway, which is involved in cell growth and survival . By altering the activity of this pathway, the compound can induce changes in gene expression that promote or inhibit cell proliferation. Furthermore, pyrazolo[1,5-a]pyrimidine-7-carbonitrile can impact cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, pyrazolo[1,5-a]pyrimidine-7-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function and thereby altering cellular processes . Additionally, pyrazolo[1,5-a]pyrimidine-7-carbonitrile can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular behavior, such as increased or decreased proliferation, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
The effects of pyrazolo[1,5-a]pyrimidine-7-carbonitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For instance, prolonged exposure to pyrazolo[1,5-a]pyrimidine-7-carbonitrile can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling and gene expression . Additionally, the compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of pyrazolo[1,5-a]pyrimidine-7-carbonitrile in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific cellular pathways . At higher doses, pyrazolo[1,5-a]pyrimidine-7-carbonitrile can induce toxic effects, such as liver damage, renal dysfunction, and hematological abnormalities . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of essential cellular processes. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine-7-carbonitrile while minimizing its toxicity .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, pyrazolo[1,5-a]pyrimidine-7-carbonitrile can influence metabolic flux by interacting with key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and energy production, affecting cellular function and viability.
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELLEGSADJKDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)
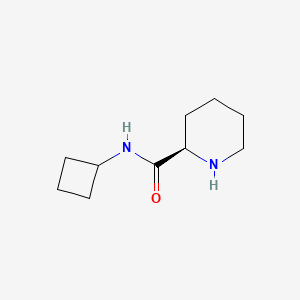
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
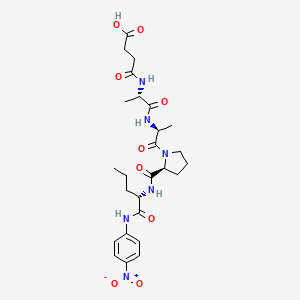
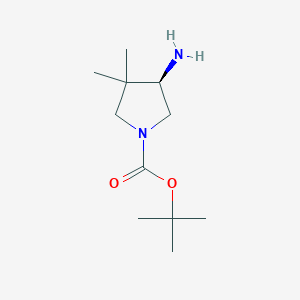
![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)
![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)
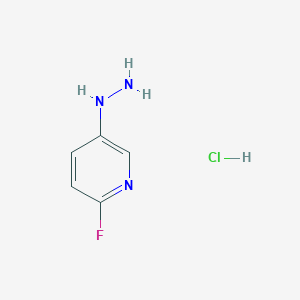
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)
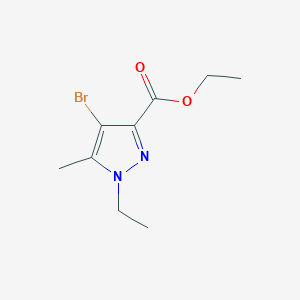
![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)
